3-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide: is a heterocyclic organic compound with a complex structure. Let’s break it down:
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Thiazole Ring: : The compound contains a thiazole ring, which is a five-membered heterocycle composed of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole family, along with imidazoles and oxazoles. The aromaticity of the thiazole ring arises from the delocalization of π-electrons around the sulfur atom.
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Functional Groups: : The compound has a carboxamide group (CONH₂) and a chlorine atom (Cl) attached to the thiazole ring.
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Biological Significance: : Thiazoles are found in various biologically active compounds, including antimicrobial drugs, antiretrovirals, antifungals, and antineoplastics .
Chemical Reactions Analysis
The compound may undergo several reactions:
Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution due to its aromaticity.
Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.
Common reagents and conditions depend on the specific synthetic pathway. Major products formed during these reactions would include derivatives of the thiazole ring with modified substituents.
Scientific Research Applications
Research on this compound’s applications spans various fields:
Medicine: Investigate its potential as an antimicrobial, antiviral, or antitumor agent.
Chemistry: Explore its reactivity and use it as a building block for other compounds.
Industry: Consider its role in the synthesis of biocides, fungicides, and dyes.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Unfortunately, detailed information on this aspect is scarce.
Properties
Molecular Formula |
C14H11ClN2OS2 |
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Molecular Weight |
322.8 g/mol |
IUPAC Name |
3-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H11ClN2OS2/c1-8-17-9(7-19-8)6-16-14(18)13-12(15)10-4-2-3-5-11(10)20-13/h2-5,7H,6H2,1H3,(H,16,18) |
InChI Key |
ZJPIRGLKLBQSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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